

## BMS-564929 for Age-Related Functional Decline Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-564929 |           |
| Cat. No.:            | B1667221   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

BMS-564929 is a potent and orally bioavailable non-steroidal selective androgen receptor modulator (SARM) that has demonstrated significant promise in preclinical research for combating age-related functional decline, particularly sarcopenia (muscle wasting). As an agonist of the androgen receptor (AR), BMS-564929 exhibits tissue-selective anabolic effects, promoting muscle growth with markedly less impact on prostatic tissues compared to traditional androgens like testosterone.[1] This technical guide provides an in-depth overview of BMS-564929, consolidating key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action to support further research and development in this field. While preclinical data are robust, it is important to note that publicly available results from clinical trials specifically investigating BMS-564929 for age-related functional decline in humans are limited.

## Core Mechanism of Action: Selective Androgen Receptor Modulation

**BMS-564929** functions as a high-affinity agonist for the androgen receptor, with a binding affinity (Ki) of  $2.11 \pm 0.16$  nM.[2][3] Its selectivity is a key characteristic; it is over 1000-fold more selective for the AR than for estrogen receptors (ER $\alpha$  and ER $\beta$ ), the glucocorticoid receptor (GR), and the mineralocorticoid receptor (MR).[2] It also shows approximately 400-fold



selectivity over the progesterone receptor (PR).[2] Unlike testosterone, **BMS-564929** does not significantly interact with sex hormone-binding globulin (SHBG) or aromatase.[1]

The tissue selectivity of **BMS-564929** is attributed to its unique interaction with the AR ligand-binding domain, which is thought to recruit a distinct set of co-regulatory proteins compared to dihydrotestosterone (DHT), leading to differential gene expression in various tissues.[1]

## **Quantitative Data Summary**

The following tables summarize the key in vitro and in vivo pharmacological data for **BMS-564929**, primarily extracted from the foundational study by Ostrowski et al. in Endocrinology (2007).

Table 1: In Vitro Activity of BMS-564929 vs. Testosterone

| Parameter                      | BMS-564929  | Testosterone | Reference |
|--------------------------------|-------------|--------------|-----------|
| AR Binding Ki (nM)             | 2.11 ± 0.16 | 0.25 ± 0.03  | [4]       |
| C2C12 Myoblast<br>EC50 (nM)    | 0.44 ± 0.03 | 2.81 ± 0.48  | [4][5]    |
| PEC Prostate Cell<br>EC50 (nM) | 8.66 ± 0.22 | 2.17 ± 0.49  | [2][4]    |
| SHBG IC50 (nM)                 | >30,000     | 7 ± 1        | [4]       |
| Aromatase IC50 (nM)            | >30,000     | 740 ± 2      | [4]       |

C2C12 is a mouse myoblast cell line, and PEC is a rat prostate epithelial cell line.[5][6]

## Table 2: In Vivo Anabolic and Androgenic Activity in Castrated Rats



| Compound                   | Dose<br>(mg/kg/day) | Levator Ani<br>Muscle Weight<br>(% of Intact<br>Control) | Ventral<br>Prostate<br>Weight (% of<br>Intact Control) | Reference |
|----------------------------|---------------------|----------------------------------------------------------|--------------------------------------------------------|-----------|
| Vehicle                    | -                   | 25                                                       | 10                                                     | [5]       |
| Intact Control             | -                   | 100                                                      | 100                                                    | [5]       |
| BMS-564929                 | 0.03                | ~75                                                      | ~15                                                    | [5]       |
| 0.1                        | ~100                | ~20                                                      | [5]                                                    | _         |
| 0.3                        | >125                | ~25                                                      | [5]                                                    | _         |
| 1                          | >125                | ~30                                                      | [5]                                                    |           |
| Testosterone<br>Propionate | 0.3                 | ~75                                                      | ~60                                                    | [5]       |
| 1                          | ~125                | ~125                                                     | [5]                                                    |           |

Data are approximated from graphical representations in Ostrowski et al. (2007) and demonstrate the potent and selective anabolic effect of **BMS-564929** on muscle tissue with significantly less stimulation of the prostate compared to testosterone propionate.[5]

### **Signaling Pathways**

**BMS-564929** exerts its anabolic effects on muscle through the activation of the androgen receptor signaling pathway. Upon binding of **BMS-564929**, the AR translocates to the nucleus and modulates the transcription of target genes. This leads to the activation of downstream anabolic signaling cascades, including the Akt and mTOR pathways, which are central regulators of muscle protein synthesis and hypertrophy.





Click to download full resolution via product page

BMS-564929 signaling cascade in skeletal muscle.

# Experimental Protocols Androgen Receptor Binding Assay (Competitive

## **Radioligand Binding)**

This protocol is a synthesized representation for determining the binding affinity of a test compound like **BMS-564929** to the androgen receptor.

### Materials:

- Human recombinant AR protein
- [3H]-Dihydrotestosterone ([3H]-DHT) as the radioligand
- Test compound (BMS-564929) at various concentrations
- Wash buffer (e.g., Tris-HCl buffer with protease inhibitors)



- Scintillation fluid
- Scintillation counter
- 96-well filter plates

#### Procedure:

- Prepare serial dilutions of the test compound (BMS-564929) and a non-labeled competitor (e.g., unlabeled DHT for determining non-specific binding).
- In a 96-well plate, add a fixed concentration of human recombinant AR protein to each well.
- Add the serially diluted test compound or unlabeled competitor to the respective wells.
- Add a fixed concentration of [3H]-DHT to all wells.
- Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.
- Following incubation, rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
- Wash each well multiple times with ice-cold wash buffer.
- Allow the filters to dry, then add scintillation fluid to each well.
- Quantify the radioactivity in each well using a scintillation counter.
- Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding (wells with excess unlabeled DHT) from the total binding.
- Determine the IC50 value (concentration of test compound that inhibits 50% of specific [3H]-DHT binding) by non-linear regression analysis.
- Calculate the Ki (binding affinity) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd),
   where [L] is the concentration of the radioligand and Kd is its dissociation constant.



## AR Functional Transactivation Assay (Luciferase Reporter Assay)

This protocol outlines a method to assess the functional agonist or antagonist activity of a compound on the androgen receptor.

#### Materials:

- A suitable mammalian cell line (e.g., C2C12 myoblasts or PC-3 prostate cancer cells)
- Expression vector for the human androgen receptor
- Reporter vector containing a luciferase gene under the control of an androgen-responsive element (ARE)
- Transfection reagent
- Cell culture medium (phenol red-free) with charcoal-stripped fetal bovine serum (to remove endogenous steroids)
- Test compound (BMS-564929) at various concentrations
- Luciferase assay reagent
- Luminometer

#### Procedure:

- Co-transfect the chosen cell line with the AR expression vector and the ARE-luciferase reporter vector using a suitable transfection reagent.
- Plate the transfected cells in a 96-well plate and allow them to adhere and recover for 24 hours.
- Replace the medium with phenol red-free medium containing charcoal-stripped serum.
- Add serial dilutions of the test compound (BMS-564929) to the cells. Include a vehicle control and a positive control (e.g., DHT).



- Incubate the cells for 18-24 hours.
- Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
- Measure the luminescence in each well using a luminometer.
- Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase)
  or to total protein concentration to account for variations in transfection efficiency and cell
  number.
- Plot the normalized luciferase activity against the log of the test compound concentration to generate a dose-response curve.
- Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal response) from the dose-response curve.

## **Experimental Workflow Visualization**

The following diagram illustrates a typical preclinical evaluation workflow for a novel SARM like **BMS-564929**.





Click to download full resolution via product page

Preclinical evaluation workflow for a SARM.



## Clinical Development for Age-Related Functional Decline

While the initial preclinical data for **BMS-564929** were highly encouraging and suggested its advancement into clinical trials for age-related functional decline, there is a lack of publicly available data from these trials.[1] Searches of clinical trial registries and the published literature did not yield specific results for **BMS-564929** in sarcopenia or related conditions. The development of SARMs for such indications has faced challenges, with some trials of other SARMs showing increases in lean body mass that did not translate into significant improvements in muscle strength or physical function.[7][8]

### Conclusion

**BMS-564929** remains a significant compound of interest in the field of SARM research due to its potent and selective anabolic effects on muscle tissue demonstrated in preclinical models. The data presented in this guide underscore its potential as a therapeutic agent for age-related muscle wasting. However, the absence of clinical trial data makes it difficult to ascertain its efficacy and safety profile in human populations for this indication. Further research and the potential publication of clinical findings are necessary to fully elucidate the therapeutic utility of **BMS-564929** in combating age-related functional decline.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pharmacological and x-ray structural characterization of a novel selective androgen receptor modulator: potent hyperanabolic stimulation of skeletal muscle with hypostimulation of prostate in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BMS-564929 MedChem Express [bioscience.co.uk]
- 4. academic.oup.com [academic.oup.com]



- 5. academic.oup.com [academic.oup.com]
- 6. Establishment of conditionally immortalized mouse glomerular parietal epithelial cells in culture PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase IIA randomized, placebo-controlled clinical trial to study the efficacy and safety of the selective androgen receptor modulator (SARM), MK-0773 in female participants with sarcopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SELECTIVE ANDROGEN RECEPTOR MODULATORS AS FUNCTION PROMOTING THERAPIES - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BMS-564929 for Age-Related Functional Decline Research: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667221#bms-564929-for-age-related-functional-decline-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com